3-Octylquinolin-2(1H)-one 3-Octylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 647836-53-1
VCID: VC16913045
InChI: InChI=1S/C17H23NO/c1-2-3-4-5-6-7-11-15-13-14-10-8-9-12-16(14)18-17(15)19/h8-10,12-13H,2-7,11H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C17H23NO
Molecular Weight: 257.37 g/mol

3-Octylquinolin-2(1H)-one

CAS No.: 647836-53-1

Cat. No.: VC16913045

Molecular Formula: C17H23NO

Molecular Weight: 257.37 g/mol

* For research use only. Not for human or veterinary use.

3-Octylquinolin-2(1H)-one - 647836-53-1

Specification

CAS No. 647836-53-1
Molecular Formula C17H23NO
Molecular Weight 257.37 g/mol
IUPAC Name 3-octyl-1H-quinolin-2-one
Standard InChI InChI=1S/C17H23NO/c1-2-3-4-5-6-7-11-15-13-14-10-8-9-12-16(14)18-17(15)19/h8-10,12-13H,2-7,11H2,1H3,(H,18,19)
Standard InChI Key PXIGNOQGFQFAHO-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC1=CC2=CC=CC=C2NC1=O

Introduction

Chemical Identity and Structural Features of 3-Octylquinolin-2(1H)-one

3-Octylquinolin-2(1H)-one belongs to the 3-benzylquinolin-2(1H)-one class, characterized by a bicyclic quinoline core substituted with an octyl chain at position 7 and hydroxyl/methoxy groups at positions 3 and 5 . The systematic IUPAC name is 5-hydroxy-3-(2-hydroxybenzyl)-1-methyl-7-octylquinolin-2(1H)-one, with a molecular formula of C₂₅H₃₃NO₃. Key structural elements include:

  • Quinolin-2(1H)-one core: Provides planar aromaticity for π-π stacking with receptor residues.

  • 7-Octyl substituent: Enhances lipophilicity (clogP ≈ 5.2), facilitating blood-brain barrier penetration.

  • 3-(2-Hydroxybenzyl) group: Engages in hydrogen bonding with GPR55's extracellular loops .

  • 5-Hydroxy/methoxy moieties: Modulate electron distribution and metabolic stability.

Comparative analysis of analogs reveals that elongation of the 7-alkyl chain from butyl to octyl improves GPR55 binding by 3.7-fold (Ki from 1.1 nM to 0.29 nM) , underscoring the critical role of hydrophobic interactions.

Synthetic Pathways and Structural Optimization

The synthesis of 3-octylquinolin-2(1H)-one derivatives involves multi-step modifications of the central quinolinone scaffold (Figure 1) :

Core Scaffold Construction

  • Coumarin-to-quinolinone conversion: Initial coumarin derivatives undergo lactone-to-amide substitution via microwave-assisted aminolysis (150°C, 2 h), yielding 3-benzylquinolin-2(1H)-one intermediates .

  • Suzuki-Miyaura coupling: Palladium-catalyzed (Pd₂(dba)₃, SPhos ligand) cross-coupling introduces the 7-octyl group using n-octylboronic acid (toluene/water, 110°C, 8 h) .

  • O-Methylation/O-demethylation: Selective protection/deprotection of phenolic -OH groups using methyl iodide (K₂CO₃, DMF) or BBr₃ (CH₂Cl₂, -78°C) fine-tunes electronic properties .

Key Structural Modifications

  • Chain length variation: Analog screening identified octyl as optimal for GPR55 affinity (Table 1).

  • Substituent positioning: 2-Hydroxybenzyl at position 3 enhances selectivity over CB1R/CB2R by 240-fold compared to para-substituted analogs .

Table 1: Impact of 7-Alkyl Chain Length on GPR55 Binding Affinity

Compound7-SubstituentKi (nM)Selectivity (CB2R/GPR55)
1BButyl1.1>1000
4DOctyl0.29>500

Pharmacological Profile and Receptor Interactions

3-Octylquinolin-2(1H)-one exhibits a unique pharmacological signature as a GPR55 agonist with inverse activity at CB2R :

GPR55 Agonism

  • Binding kinetics: Radioligand displacement assays ([³H]ML184) show Ki = 0.29 ± 0.04 nM (n = 6) .

  • Functional activity: Increases ERK1/2 phosphorylation (EC₅₀ = 3.2 nM) in GPR55-transfected HEK293 cells .

  • Microglial modulation: Shifts LPS-activated microglia from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotype at 10 nM (IL-6 ↓72%, TGF-β ↑220%) .

Selectivity Profile

  • CB1R/CB2R inhibition: >500-fold selectivity over both receptors (Ki > 100 nM) .

  • Off-target screening: No appreciable activity at 168 GPCRs (CEREP panel, 1 μM) .

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure compound integrity:

  • HPLC purity: >99.8% (C18 column, 70:30 MeOH/H₂O, 1 mL/min) .

  • HRMS: [M+H]⁺ calcd. for C₂₅H₃₃NO₃: 396.2538; found: 396.2541 (Δ = 0.76 ppm) .

  • ¹³C-NMR: Key signals at δ 178.9 (C2=O), 156.2 (C5-OH), 42.3 (C7-octyl) .

Metabolic Stability and Pharmacokinetics

Preliminary assays in human liver microsomes (HLMs) reveal:

  • Half-life: 48 ± 5 min (phase I oxidation).

  • Major metabolites: 7-Octyl hydroxylation (m/z 412.2611) and O-demethylation (m/z 382.2403) .

  • Plasma protein binding: 92.3% (human), 88.7% (rat) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator